Molecular Weight Differentiation: 169.25 g/mol vs. Comparator Analogs for Pharmacokinetic Tuning
N-(Cyclopropylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine (MW = 169.25 g/mol ) occupies a narrow molecular-weight window favorable for oral bioavailability screening. It is heavier than N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine (MW = 155.22 g/mol, CAS 1342764-93-5 ) by ~14 Da (the mass of one methyl group), and lighter than N-isobutyl-5-methyl-1,3,4-thiadiazol-2-amine (MW = 171.26 g/mol, CAS 554412-14-5 ) by ~2 Da. These incremental mass differences, while small, correspond to distinct calculated physicochemical property shifts relevant to ADME profiling.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 169.25 g/mol |
| Comparator Or Baseline | N-(Cyclopropylmethyl)-1,3,4-thiadiazol-2-amine (155.22 g/mol); N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine (171.26 g/mol) |
| Quantified Difference | +14.03 g/mol vs. des-methyl analog; −2.01 g/mol vs. N-isobutyl analog |
| Conditions | Calculated from molecular formula; source: Chemsrc database entries |
Why This Matters
Molecular weight directly influences passive membrane permeability and renal clearance; even ~14 Da shifts can alter oral bioavailability classification within the Lipinski framework, making compound selection non-trivial for lead optimization programs.
